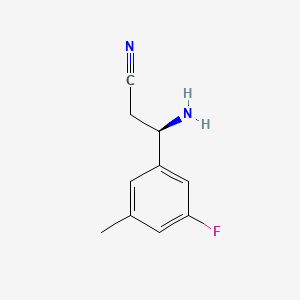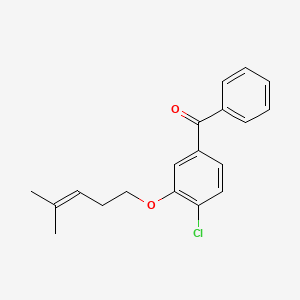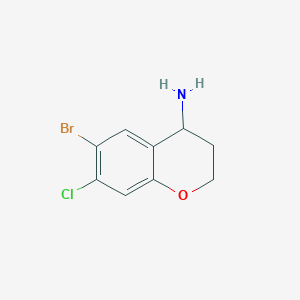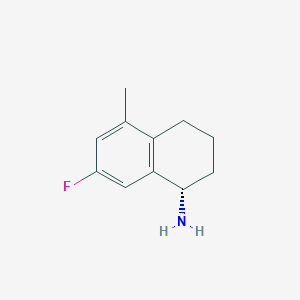![molecular formula C10H9ClF3N B13043705 (1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a prop-2-enylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often include the use of transition metal catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using pressurized reactors and specialized equipment to ensure high yield and purity. The process may include steps such as halogenation, trifluoromethylation, and amination, each requiring precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A related compound with similar functional groups.
Uniqueness
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific combination of functional groups and its prop-2-enylamine side chain
Propiedades
Fórmula molecular |
C10H9ClF3N |
|---|---|
Peso molecular |
235.63 g/mol |
Nombre IUPAC |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1 |
Clave InChI |
QTOKHRSYBLJHQE-SECBINFHSA-N |
SMILES isomérico |
C=C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
SMILES canónico |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043641.png)
![7-Chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13043644.png)






![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)



